molecular formula C17H16Br2N2OS B5878668 2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide

2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide

Cat. No. B5878668
M. Wt: 456.2 g/mol
InChI Key: XIOAFAWOEZGBAF-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide involves its ability to induce apoptosis in cancer cells by activating the caspase pathway. It also exhibits antibacterial and antifungal activity by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
Studies have shown that the compound has a low toxicity profile and does not exhibit any significant adverse effects on the body. It has been found to inhibit the growth of cancer cells and microorganisms, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide in lab experiments include its low toxicity profile and its ability to inhibit the growth of cancer cells and microorganisms. However, its limited solubility in water and organic solvents may pose a challenge in its use in certain experiments.

Future Directions

Future research on 2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide could focus on its potential applications in the development of new drugs for the treatment of cancer and infectious diseases. Additionally, further studies could be conducted to explore its mechanism of action and to identify any potential side effects or limitations in its use.

Synthesis Methods

The synthesis of 2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide involves the condensation of 3-bromobenzyl mercaptan with 4-bromophenylacetic acid hydrazide in the presence of acetic anhydride. The resulting product is then treated with ethyl chloroformate and triethylamine to yield the final compound.

Scientific Research Applications

The compound has been studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2N2OS/c1-12(14-5-7-15(18)8-6-14)20-21-17(22)11-23-10-13-3-2-4-16(19)9-13/h2-9H,10-11H2,1H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOAFAWOEZGBAF-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CSCC1=CC(=CC=C1)Br)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC(=CC=C1)Br)/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[(3-bromophenyl)methylsulfanyl]acetamide

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